2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane
CAS No.: 6414-32-0
Cat. No.: VC1961703
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6414-32-0 |
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Molecular Formula | C11H14O3 |
Molecular Weight | 194.23 g/mol |
IUPAC Name | 2-(4-methoxyphenyl)-4-methyl-1,3-dioxolane |
Standard InChI | InChI=1S/C11H14O3/c1-8-7-13-11(14-8)9-3-5-10(12-2)6-4-9/h3-6,8,11H,7H2,1-2H3 |
Standard InChI Key | DTACWEXJFYOAKS-UHFFFAOYSA-N |
SMILES | CC1COC(O1)C2=CC=C(C=C2)OC |
Canonical SMILES | CC1COC(O1)C2=CC=C(C=C2)OC |
Introduction
Chemical Identity and Structure
2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane is an organic compound belonging to the cyclic acetal family, specifically the 1,3-dioxolanes. Its structure consists of a five-membered heterocyclic ring containing two oxygen atoms, with a 4-methoxyphenyl substituent at position 2 and a methyl group at position 4 . The compound is also known by several synonyms, including Anisaldehyde propylene glycol acetal and Anisic aldehyde propylene glycol acetal, reflecting its synthetic origin .
The compound's formal identification is established through several standardized chemical identifiers:
Identifier | Value |
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CAS Registry Number | 6414-32-0 |
European Community Number | 229-117-7 |
FEMA Number | 4627 |
Molecular Formula | C₁₁H₁₄O₃ |
Molecular Weight | 194.23 g/mol |
InChI | InChI=1S/C11H14O3/c1-8-7-13-11(14-8)9-3-5-10(12-2)6-4-9/h3-6,8,11H,7H2,1-2H3 |
InChIKey | DTACWEXJFYOAKS-UHFFFAOYSA-N |
SMILES | CC1COC(O1)C2=CC=C(C=C2)OC |
Physical and Chemical Properties
The physical and chemical properties of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane determine its behavior in various environments and applications. These properties have been extensively characterized and are summarized in the following table:
The compound's relatively high boiling point at atmospheric pressure indicates strong intermolecular forces, likely due to the presence of oxygen atoms capable of hydrogen bonding and the aromatic system that can engage in π-π interactions . The flash point of 95.5°C classifies it as a combustible liquid, necessitating appropriate safety precautions during handling and storage .
Synthesis Methods
The primary synthesis pathway for 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane involves the reaction of anisaldehyde (4-methoxybenzaldehyde) with propylene glycol under appropriate conditions. This acetalation reaction is typically conducted in the presence of an acid catalyst to facilitate the formation of the cyclic acetal structure.
The synthesis procedure can be outlined as follows:
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Reaction of anisaldehyde with propylene glycol in the presence of an acid catalyst
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Formation of a hemiacetal intermediate
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Cyclization to form the dioxolane ring
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Removal of water to drive the equilibrium toward product formation
The acid catalyst activates the carbonyl group of anisaldehyde, making it more susceptible to nucleophilic attack by one of the hydroxyl groups of propylene glycol. After the initial attack and formation of a hemiacetal, the second hydroxyl group attacks to complete the ring formation, releasing water as a byproduct.
This synthetic approach is advantageous due to its relatively straightforward execution and the commercial availability of starting materials. The reaction conditions can be optimized to achieve high yields and purity levels, typically around 98%.
Structural Comparisons
Understanding the structural relationships between 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane and similar compounds provides valuable insights into its chemical behavior and potential applications.
Comparison with Related Dioxolanes
A structural comparison with related dioxolane compounds reveals significant similarities and differences that influence physical properties and chemical reactivity:
Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|
2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane | C₁₁H₁₄O₃ | 194.23 g/mol | Reference compound |
2-(4-Methoxyphenyl)-1,3-dioxolane | C₁₀H₁₂O₃ | 180.20 g/mol | Lacks methyl group at position 4 |
2-[(4-Methoxyphenyl)methyl]-1,3-dioxolane | C₁₁H₁₄O₃ | 194.23 g/mol | Methylene bridge between dioxolane and aryl group |
2-[(3-Methoxyphenyl)methyl]-1,3-dioxolane | C₁₁H₁₄O₃ | 194.23 g/mol | Meta-substituted methoxy group, methylene bridge |
These structural variations significantly impact physical properties. For instance, 2-(4-Methoxyphenyl)-1,3-dioxolane exhibits a slightly lower boiling point (281.1°C) compared to the methyl-substituted analog (287.8°C), demonstrating the influence of the additional methyl group on intermolecular forces .
Structural Features and Reactivity
The reactivity of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane is primarily determined by its functional groups:
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The dioxolane ring is susceptible to acid-catalyzed hydrolysis, potentially regenerating the original aldehyde and diol components.
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The methoxy group on the aromatic ring contributes electron density through resonance, influencing reactivity and electronic properties.
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The methyl substituent at position 4 provides additional steric effects and can influence the stability of the dioxolane ring.
These structural features collectively contribute to the compound's stability and reactivity profile, making it suitable for specific applications in fragrance chemistry and organic synthesis .
Applications and Uses
2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane finds applications across several domains, with its primary use being in the fragrance and flavoring industry.
Fragrance and Flavoring Applications
The compound is widely used as a fragrance or flavoring agent due to its aromatic properties, which are derived from the anisaldehyde component of its structure. Its recognition by the Flavor and Extract Manufacturers Association (FEMA) with the number 4627 confirms its approved status for use in food applications .
In fragrance formulations, the compound contributes aromatic notes similar to those of anisaldehyde but with modified olfactory properties due to the acetal formation. This modification often results in more stable and longer-lasting fragrance characteristics compared to the parent aldehyde.
Industrial and Research Applications
Beyond consumer products, 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane serves several industrial and research functions:
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As a protected form of anisaldehyde in organic synthesis pathways
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As a model compound for studying acetal formation and hydrolysis kinetics
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As a potential intermediate in the synthesis of more complex molecules
The compound's commercial availability in quantities up to 10 tons indicates its significance in industrial applications. Its relatively stable nature makes it suitable for various chemical processes requiring protected carbonyl functionality.
Thermal Decomposition and Stability
Research on similar dioxolane compounds provides insights into the potential thermal decomposition behavior of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane. Studies on the gas-phase thermal decomposition of related compounds like 2-methyl-1,3-dioxolane and 2,2-dimethyl-1,3-dioxolane revealed specific decomposition mechanisms .
These decompositions typically follow first-order kinetics and are homogeneous, unimolecular reactions. The decomposition process involves a stepwise mechanism with a rate-determining step that proceeds through a concerted nonsynchronous four-centered cyclic transition state .
Based on these studies, it is reasonable to infer that 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane might decompose in a similar manner under thermal stress, potentially yielding anisaldehyde and propylene glycol as products. The typical temperature range for such decompositions in related compounds is approximately 459-490°C, suggesting considerable thermal stability under normal conditions .
The Arrhenius equations derived for similar compounds indicate activation energies in the range of 242-254 kJ/mol, further supporting the thermal stability of the dioxolane ring structure .
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